6-(2-Bromophenyl)nicotinaldehyde
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Overview
Description
6-(2-bromophenyl)pyridine-3-carboxaldehyde, AldrichCPR, is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring at the 6-position and a carboxaldehyde group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromophenyl)pyridine-3-carboxaldehyde typically involves the reaction of 2-bromobenzaldehyde with pyridine-3-carboxaldehyde under specific reaction conditions. One common method involves the use of a base, such as sodium hydroxide, in an ethanol solution to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 6-(2-bromophenyl)pyridine-3-carboxaldehyde may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-bromophenyl)pyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Formation of 6-(2-bromophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(2-bromophenyl)pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-bromophenyl)pyridine-3-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-(2-bromophenyl)pyridine-3-carboxaldehyde exerts its effects is primarily through its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. Additionally, the bromophenyl group can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-formylpyridine
- 2-bromopyridine-6-carboxaldehyde
- 6-bromopicolinaldehyde
- 6-bromopyridine-2-aldehyde
Uniqueness
6-(2-bromophenyl)pyridine-3-carboxaldehyde is unique due to the specific positioning of the bromophenyl and carboxaldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
CAS No. |
898404-58-5 |
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Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
6-(2-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H |
InChI Key |
ZJRHZTQZGNDHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Br |
Origin of Product |
United States |
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